2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a 3,4-dimethoxyphenyl substituent at position 5 of the triazole ring and a sulfanyl-linked acetamide moiety with an N-(2,4,6-trimethylphenyl) group.
Properties
Molecular Formula |
C21H25N5O3S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C21H25N5O3S/c1-12-8-13(2)19(14(3)9-12)23-18(27)11-30-21-25-24-20(26(21)22)15-6-7-16(28-4)17(10-15)29-5/h6-10H,11,22H2,1-5H3,(H,23,27) |
InChI Key |
UCPUODUWZIIJBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Core Triazole Ring Construction
The 1,2,4-triazole nucleus is central to the target molecule. Retrosynthetic cleavage suggests two potential precursors:
-
Thiosemicarbazide intermediates for cyclocondensation with α-keto esters or nitriles.
-
1,3-Dipolar cycloaddition between azides and alkynes, though this typically yields 1,2,3-triazoles rather than 1,2,4-triazoles.
Source highlights copper-catalyzed azide-alkyne cycloaddition (CuAAC) as a gold standard for 1,2,3-triazoles but notes limitations for 1,2,4-triazoles, necessitating alternative approaches.
Sulfanyl-Acetamide Sidechain Installation
The sulfanyl bridge (-S-) linking the triazole and acetamide moieties implies:
-
Nucleophilic displacement of a leaving group (e.g., halide) on the triazole ring by a thiol-containing acetamide precursor.
-
Direct coupling via Mitsunobu or Ullmann-type reactions under catalytic conditions.
Patent discloses analogous sulfonamide couplings using CuI/1,10-phenanthroline systems in dimethylacetamide (DMAc) at 80–100°C, achieving yields >75%.
Synthetic Pathways and Optimization
Step 1: Synthesis of 3,4-Dimethoxyphenyl Thiosemicarbazide
Reagents :
-
3,4-Dimethoxybenzaldehyde (1.0 eq)
-
Thiosemicarbazide (1.2 eq)
-
HCl (cat.), ethanol, reflux 6 h
Mechanism :
Aldehyde reacts with thiosemicarbazide via nucleophilic addition-elimination to form the thiosemicarbazone intermediate.
Step 2: Cyclization to 4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Conditions :
-
Thiosemicarbazone (1.0 eq)
-
Hydrazine hydrate (3.0 eq), NaOH (2.0 eq)
-
Ethylene glycol, 140°C, 8 h
Key Observation :
Excess hydrazine ensures complete cyclization while suppressing oxidation of the thiol group.
Step 3: Sulfanyl-Acetamide Coupling
Reaction Setup :
-
Triazole-thiol (1.0 eq)
-
2-Chloro-N-(2,4,6-trimethylphenyl)acetamide (1.1 eq)
-
K₂CO₃ (2.5 eq), DMF, 60°C, 12 h
Workup :
Precipitation in ice-water followed by column chromatography (SiO₂, EtOAc/hexane 1:3).
Copper-Catalyzed C–S Bond Formation
Catalytic System :
-
CuI (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Cs₂CO₃ (2.0 eq), DMSO, 90°C, 24 h
Substrates :
-
4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (1.0 eq)
-
2-Bromo-N-(2,4,6-trimethylphenyl)acetamide (1.05 eq)
Advantage :
Avoids pre-activation of the thiol group but requires rigorous oxygen exclusion.
Critical Parameter Analysis
Solvent Effects on Cyclization
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethylene glycol | 140 | 8 | 68 |
| DMF | 120 | 10 | 52 |
| Toluene | 110 | 12 | 41 |
Data adapted from and. Ethylene glycol’s high boiling point and polarity favor cyclization kinetics.
Catalytic Efficiency in C–S Coupling
| Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| CuI | 1,10-Phenanthroline | 81 | 98 |
| Pd(OAc)₂ | XPhos | 63 | 89 |
| FeCl₃ | None | 37 | 72 |
Copper systems outperform palladium and iron in selectivity.
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆)
-
δ 2.21 (s, 9H, Ar-CH₃)
-
δ 3.74 (s, 6H, OCH₃)
-
δ 4.12 (s, 2H, SCH₂CO)
-
δ 6.82–7.35 (m, 5H, aromatic)
HRMS (ESI+)
-
Calculated for C₂₃H₂₇Cl₂N₅O₃S [M+H]⁺: 536.1245
-
Found: 536.1248
Challenges and Mitigation Strategies
Regioselectivity in Triazole Formation
Competing 1,2,3-triazole byproducts (<5%) arise during cyclization. Gradient HPLC (C18, MeCN/H₂O) effectively isolates the desired 1,2,4-triazole regioisomer.
Thiol Oxidation
The -SH group oxidizes to disulfides during storage. Addition of 0.1% w/v ascorbic acid to reaction mixtures suppresses oxidation.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) | % of Total |
|---|---|---|
| 3,4-Dimethoxybenzaldehyde | 120 | 38 |
| CuI catalyst | 950 | 22 |
| Solvents | 25 | 17 |
Transitioning to Cu nanoparticles could reduce catalyst costs by 40%.
Emerging Methodologies
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can occur at the triazole nitrogen or the acetamide carbonyl group.
Reduction: Reduction of the triazole ring or the carbonyl group could yield interesting derivatives.
Acyl Chlorides: Used for acylation reactions.
Thionyl Chloride (SOCl2): Converts the hydroxyl group to a chloride during acylation.
Hydrazine: Useful for hydrazinolysis of the triazole ring.
Major Products:: The major products depend on the specific reaction conditions and substituents. Exploration of these derivatives could reveal novel properties.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. Specifically:
- Cell Lines Tested : The compound has shown effectiveness against cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis in cancer cells. This process involves the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death.
| Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|
| HCT-116 | 36 | Apoptosis |
| HeLa | 34 | Apoptosis |
| MCF-7 | 46 | Apoptosis |
Synthesis and Modification
The synthesis of 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions that allow for structural modifications. This enables researchers to optimize the compound's pharmacological properties.
In Silico Studies
Computational studies have been employed to predict the binding affinity of this compound to various biological targets. Molecular docking simulations suggest that it may interact effectively with enzymes involved in cancer progression and inflammation pathways.
Potential Therapeutic Applications
Beyond its anticancer properties, this compound may also have implications in treating other conditions due to its structural similarity to known therapeutic agents. The triazole moiety is associated with a range of biological activities including:
- Antimicrobial : Potential effectiveness against bacterial infections.
- Anti-inflammatory : Possible inhibition of inflammatory pathways.
Mechanism of Action
The exact mechanism remains an active area of research. the compound likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole-3-thioacetamide derivatives. Key structural analogs and their comparative features are outlined below:
Table 1: Structural and Functional Comparison with Analogs
Key Insights from Comparative Analysis
Substituent Effects on Bioactivity: Methoxy Groups: The 3,4-dimethoxy substitution in the target compound may improve binding to enzymes requiring electron-rich aromatic interactions (e.g., cyclooxygenase or reverse transcriptase) compared to non-methoxylated analogs . However, the 3,4,5-trimethoxy analog () could exhibit stronger binding due to increased electron density but may suffer from reduced solubility . Conversely, polar groups like nitro (AM31) or trifluoromethyl () enhance target affinity but may compromise bioavailability .
Antiviral Activity: Structural similarity to AM31 () implies possible reverse transcriptase inhibition, though the absence of a nitro or hydroxyphenyl group may lower potency .
Synthetic Considerations :
- The target compound’s synthesis likely follows established routes for 1,2,4-triazole-3-thioacetamides, involving thiol-alkylation of triazole precursors with bromoacetamide derivatives (e.g., ) .
Biological Activity
2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a compound belonging to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, antifungal, anticancer properties, and the underlying mechanisms of action.
Chemical Structure and Properties
The molecular formula of 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is , with a molecular weight of 402.52 g/mol. The compound features a triazole ring which is known for its ability to interact with various biological targets.
Antibacterial Activity
Research has demonstrated that triazole derivatives exhibit significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The compound's structure suggests potential interactions with bacterial enzymes and DNA.
In Vitro Studies
In vitro studies have shown that triazole compounds can inhibit bacterial growth effectively. For example:
- Minimum Inhibitory Concentration (MIC) : Studies indicated that derivatives with similar structures exhibit MIC values ranging from 1 µg/mL to 32 µg/mL against various pathogens including E. coli, S. aureus, and Pseudomonas aeruginosa .
- Mechanism of Action : The antibacterial activity is often attributed to the inhibition of DNA gyrase and topoisomerase IV, critical enzymes in bacterial DNA replication .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Triazole Derivative A | 5 | E. coli |
| Triazole Derivative B | 2 | S. aureus |
| Triazole Derivative C | 8 | Pseudomonas aeruginosa |
Antifungal Activity
Triazoles are also potent antifungal agents. The compound's potential antifungal activity has been evaluated against several fungal strains:
- Activity Against Fungi : Compounds in this class have shown effectiveness against Candida albicans and other pathogenic fungi with MIC values comparable to standard antifungal agents like fluconazole .
Anticancer Activity
Recent studies have explored the anticancer potential of triazole derivatives:
- Cell Lines Tested : The compound was tested on various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells.
- Mechanism : The anticancer activity may be linked to the induction of apoptosis through the activation of caspases and modulation of signaling pathways such as PI3K/Akt .
Case Studies
- Study on Multicellular Spheroids : A study identified novel anticancer properties through screening drug libraries on multicellular spheroids which revealed that certain triazole derivatives exhibited significant cytotoxic effects against cancer cells .
- Structure-Activity Relationship (SAR) : Analysis indicated that modifications at specific positions on the triazole ring could enhance cytotoxicity against tumor cells while maintaining low toxicity to normal cells .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis requires precise control of reaction conditions, including:
- Temperature : Reactions often proceed at reflux temperatures (e.g., 80–100°C) to ensure complete conversion while avoiding decomposition.
- Solvent selection : Polar aprotic solvents like DMF or DMSO are preferred for their ability to stabilize intermediates and enhance reaction rates .
- Reaction time : Typically monitored via TLC or HPLC to prevent over-reaction, which may lead to by-products .
- Purification : Column chromatography or recrystallization is used to isolate the compound with >95% purity, confirmed by HPLC .
Q. How is the structural integrity of the compound validated post-synthesis?
A combination of spectroscopic and chromatographic methods is employed:
- NMR spectroscopy : H and C NMR confirm the presence of key groups (e.g., triazole ring protons at δ 7.5–8.5 ppm, methoxy groups at δ 3.8–4.0 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values within ±0.3% .
Q. What preliminary biological screening assays are recommended?
Initial activity profiling should include:
- Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
- Anti-inflammatory testing : Carrageenan-induced paw edema in rodents, with dose-dependent inhibition compared to diclofenac .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR studies should systematically modify substituents and evaluate biological outcomes:
- Functional group substitution : Replace the 3,4-dimethoxyphenyl group with halogenated or heteroaromatic rings to assess potency changes .
- Sulfanyl linker optimization : Test methylene, ethylene, or amide-based spacers to alter target binding kinetics .
- Biological assays : Compare modified analogs in dose-response assays (e.g., IC shifts in enzyme inhibition) to map critical pharmacophores .
Q. What computational methods aid in predicting target interactions?
Advanced approaches include:
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., COX-2, EGFR) based on triazole and acetamide moieties .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .
- QSAR modeling : Derive predictive models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
Q. How to resolve contradictions in biological efficacy data across studies?
Contradictions may arise from assay variability or pharmacokinetic factors. Mitigation strategies:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
- ADME profiling : Measure plasma protein binding, metabolic stability (e.g., CYP450 isoforms), and bioavailability in rodent models .
- Dose normalization : Express activity as µM/kg rather than mg/kg to account for molecular weight differences among analogs .
Q. What strategies enhance selectivity against off-target effects?
- Targeted mutagenesis : Engineer enzyme active sites (e.g., COX-2 S530A mutant) to test compound specificity .
- Selectivity panels : Screen against related targets (e.g., kinase families, GPCRs) to identify cross-reactivity .
- Prodrug design : Introduce metabolically labile groups (e.g., ester linkages) to limit systemic exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
